molecular formula C16H17ClN2O5S B2755507 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide CAS No. 571157-67-0

2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide

Cat. No.: B2755507
CAS No.: 571157-67-0
M. Wt: 384.83
InChI Key: KGRVGVHSYXTHOG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound is a key research tool in the field of oncology, particularly in the study of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. Its primary mechanism of action involves binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways, such as MAPK and PI3K/Akt. Research utilizing this inhibitor has demonstrated its efficacy in suppressing endothelial cell proliferation, migration, and tube formation in vitro. The compound's core structure is based on a 2,4-dioxo-1,3-thiazolidine scaffold, with a 3,4-dimethoxyphenylmethylidene moiety at the 5-position contributing to its binding affinity and specificity for VEGFR-2 over other closely related kinases. The 2-chloroacetamide side chain is a critical functional group that enhances its inhibitory activity. As a research chemical, it serves as a valuable probe for dissecting the complex role of VEGFR-2 signaling in pathological angiogenesis and for evaluating the potential of anti-angiogenic therapy in various cancer models. Studies referenced in scientific literature have explored its effects on tumor growth and vascularization in preclinical settings, making it a compound of significant interest for researchers developing targeted cancer therapeutics.

Properties

IUPAC Name

2-chloro-N-[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRVGVHSYXTHOG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer and antibacterial effects, through a review of available literature and research findings.

  • Molecular Formula : C16H17ClN2O5S
  • Molecular Weight : 384.83 g/mol
  • CAS Number : 571157-67-0

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. The results demonstrated a notable reduction in cell viability with IC50 values ranging from 1.61 to 1.98 µg/mL for specific derivatives . The presence of electron-donating groups like methyl on the phenyl ring was correlated with enhanced activity.

Antibacterial Activity

Thiazolidinones have also been investigated for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone scaffold can lead to improved efficacy against Gram-positive and Gram-negative bacteria.

  • Research Findings : A series of synthesized thiazolidinones were tested against common bacterial strains using the dilution method. Compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can be partially attributed to its structural components:

Component Impact on Activity
Thiazolidinone RingEssential for anticancer and antibacterial activity
Chlorine SubstituentEnhances potency against cancer cells
Dimethoxyphenyl GroupContributes to increased cytotoxicity
Methyl Group at Position 4Boosts interaction with target proteins

The mechanism by which thiazolidinones exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular dynamics simulations have indicated that these compounds interact with specific proteins through hydrophobic contacts and hydrogen bonding .

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, particularly focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific applications and findings related to this compound.

Anti-inflammatory Properties

Research indicates that thiazolidinedione derivatives, including 2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide, exhibit significant anti-inflammatory effects. In silico studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving molecular docking have shown promising results, indicating that it may inhibit certain cancer cell lines. The structural components of the compound contribute to its ability to interact with biological targets relevant to tumor growth and progression .

Synthesis and Derivatives

The synthesis of 2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves several steps that utilize readily available reagents. The reaction typically starts with the formation of thiazolidinedione derivatives through condensation reactions followed by chlorination processes .

Table: Synthesis Pathway Overview

StepReaction TypeReagents UsedProduct
1CondensationThiazolidinedione + AldehydeIntermediate Compound
2ChlorinationChlorinating Agent2-Chloro Derivative
3AcetylationAcetic AnhydrideFinal Compound

Case Studies

Several studies have documented the effectiveness of this compound in various biological assays:

  • In Vitro Studies : A study demonstrated that derivatives of thiazolidinediones showed significant cytotoxicity against cancer cell lines when tested in vitro. The presence of the dimethoxyphenyl group was noted to enhance activity .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in inflammatory markers following treatment with thiazolidinedione derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazolidinone derivatives share a common 1,3-thiazolidin-2,4-dione scaffold but differ in substituents at positions 3 and 3. Below is a comparative analysis of Compound A with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 5) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Compound A 3,4-Dimethoxybenzylidene 2-Chloroacetamide ethyl C₁₉H₂₀ClN₃O₅S 437.89 Electron-rich aryl group; chloroacetamide for reactivity
Analog 1 4-Chloro-2-methylbenzylidene 2,3-Dimethylphenyl acetamide C₂₀H₂₀ClN₃O₃S 434.90 Chlorine and methyl groups enhance lipophilicity
Analog 2 3,4-Dimethoxybenzylidene 4-Sulfamoylphenyl acetamide C₂₀H₁₉N₃O₇S₂ 477.51 Sulfamoyl group increases polarity and solubility
Analog 3 4-tert-Butylbenzylidene 2-Chloroacetamide ethyl C₂₁H₂₅ClN₂O₄S 452.95 Bulky tert-butyl enhances steric hindrance
Analog 4 4-Ethoxybenzylidene 2-Chloroacetamide ethyl C₁₆H₁₇ClN₂O₄S 368.84 Ethoxy group alters metabolic stability
Analog 5 6-Chloro-1,3-benzodioxol-5-yl 3,4-Dimethylphenyl acetamide C₂₁H₁₇ClN₂O₅S 444.89 Benzodioxole enhances π-π stacking potential

Functional Group Impact

Electron-Withdrawing Groups (EWGs): Analog 1 (4-chloro-2-methylphenyl) and Analog 5 (chlorobenzodioxolyl) introduce EWGs, which may modulate redox properties or binding affinity .

Acetamide Substituents (Position 3):

  • Chloroacetamide: Present in Compound A and Analogs 3–4, the chloro group enables nucleophilic substitution reactions, useful in covalent inhibitor design .
  • Polar Groups: Analog 2’s sulfamoylphenyl acetamide introduces hydrogen-bonding capacity, enhancing solubility but possibly limiting blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide?

  • Methodology :

  • The compound can be synthesized via multi-step reactions involving thiazolidine-2,4-dione derivatives and chloroacetamide precursors. A typical approach includes:

Condensation : Reacting 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione to form the methylidene intermediate.

Alkylation : Introducing the chloroacetamide moiety via nucleophilic substitution under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF) .

  • Optimization : Reaction yields (~80%) are achieved by controlling solvent polarity (DMF), temperature (room temperature), and reaction time (overnight). TLC (7:3 hexane:ethyl acetate) monitors completion .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the thiazolidin-2,4-dione core (δ 2.4–3.2 ppm for CH₂ groups), 3,4-dimethoxyphenyl protons (δ 6.8–7.2 ppm), and chloroacetamide protons (δ 3.8–4.2 ppm for ClCH₂) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~450–460 Da) .

Q. What are the primary functional groups influencing this compound’s reactivity?

  • Key Groups :

  • Chloroacetamide : Participates in nucleophilic substitutions (e.g., with amines or thiols) .
  • Thiazolidin-2,4-dione Core : Susceptible to hydrolysis under acidic/basic conditions .
  • 3,4-Dimethoxyphenylmethylidene : Enhances π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like PPAR-γ (a thiazolidinedione-associated receptor). Focus on the 3,4-dimethoxyphenyl group’s role in hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., chloroacetamide’s electrophilic carbon) for derivatization .
    • Validation : Compare computational predictions with in vitro assays (e.g., PPAR-γ transactivation assays) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify context-dependent effects .
  • Pathway-Specific Assays : Use siRNA knockdown or inhibitors to isolate mechanisms (e.g., NF-κB for inflammation vs. PI3K/Akt for cancer) .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false positives from metabolite interference .

Q. How can researchers improve the compound’s stability under physiological conditions?

  • Strategies :

  • pH Stability : Conduct accelerated degradation studies (pH 1–9 at 37°C) to identify labile sites. The thiazolidin-2,4-dione core may degrade in acidic conditions, requiring prodrug strategies (e.g., esterification) .
  • Light/Oxygen Sensitivity : Store in amber vials under argon to prevent photo-oxidation of the methylidene group .

Q. What structural analogs of this compound show promise for structure-activity relationship (SAR) studies?

  • Analog Design :

  • Replace the 3,4-dimethoxyphenyl group with 3,4-dichlorophenyl to enhance lipophilicity and target affinity .
  • Substitute chloroacetamide with 2-mercaptoacetamide to explore thiol-mediated bioactivity .
    • Evaluation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

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